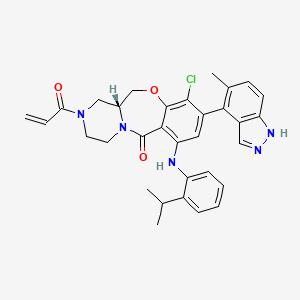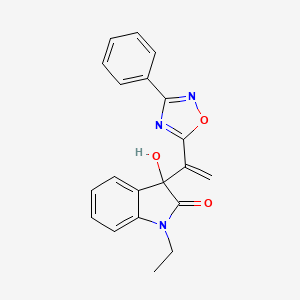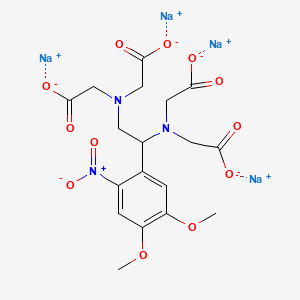
DM-Nitrophen (tertasodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM-Nitrophen (tertasodium) is a caged calcium chelator that undergoes a significant and rapid decrease in calcium-binding affinity upon photolysisIt is commonly used in scientific research to study calcium signaling due to its ability to release calcium ions upon exposure to near-ultraviolet light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DM-Nitrophen (tertasodium) involves the reaction of 1,2-diaminoethane with 2-nitro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff baseThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and solvents like methanol .
Industrial Production Methods
Industrial production of DM-Nitrophen (tertasodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored under conditions that protect it from light and moisture to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
DM-Nitrophen (tertasodium) primarily undergoes photolysis, a reaction where the compound is cleaved upon exposure to near-ultraviolet light. This reaction results in the release of calcium ions, making it a valuable tool for studying calcium-dependent processes .
Common Reagents and Conditions
The photolysis of DM-Nitrophen (tertasodium) requires near-ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions where the compound is dissolved at concentrations suitable for the intended experimental setup .
Major Products Formed
The major product formed from the photolysis of DM-Nitrophen (tertasodium) is free calcium ions. This release of calcium ions can then be used to trigger various biochemical and physiological processes in experimental systems .
Aplicaciones Científicas De Investigación
DM-Nitrophen (tertasodium) has a wide range of applications in scientific research:
Chemistry: Used as a caged calcium chelator to study calcium-dependent reactions and processes.
Biology: Employed in the study of calcium signaling pathways in cells and tissues.
Medicine: Utilized in research on calcium-related diseases and conditions, such as cardiac function and neurotransmitter release.
Industry: Applied in the development of calcium-sensitive materials and devices .
Mecanismo De Acción
The mechanism of action of DM-Nitrophen (tertasodium) involves its ability to bind calcium ions tightly in its caged form. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, resulting in a rapid decrease in calcium-binding affinity and the release of free calcium ions. This release can then activate calcium-dependent pathways and processes in the experimental system .
Comparación Con Compuestos Similares
DM-Nitrophen (tertasodium) is unique in its rapid and significant decrease in calcium-binding affinity upon photolysis. Similar compounds include:
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): Another calcium chelator but with different photolytic properties.
EDTA (ethylenediaminetetraacetic acid): A widely used chelator but does not undergo photolysis.
DMNP-EDTA (dimethoxynitrophenyl-ethylenediaminetetraacetic acid): Similar to DM-Nitrophen but with different binding affinities and photolytic properties
DM-Nitrophen (tertasodium) stands out due to its specific application in calcium signaling studies and its rapid response to photolysis, making it a valuable tool in various research fields.
Propiedades
Fórmula molecular |
C18H19N3Na4O12 |
|---|---|
Peso molecular |
561.3 g/mol |
Nombre IUPAC |
tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4 |
Clave InChI |
KCTLZBKLHCBAMY-UHFFFAOYSA-J |
SMILES canónico |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




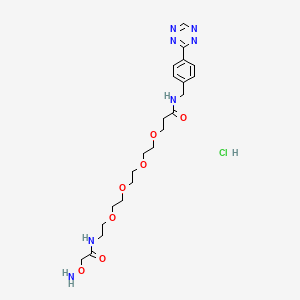

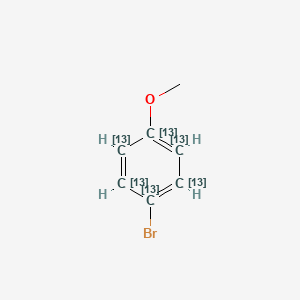

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)



